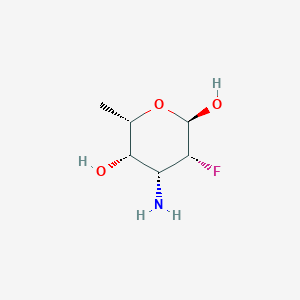
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is a synthetic carbohydrate derivative It is characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and the absence of hydroxyl groups at the second, third, and sixth positions of the talopyranose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the fluorine atom at the second position. The amino group is then introduced at the third position through nucleophilic substitution. The final steps involve deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of carbohydrate synthesis, such as protecting group strategies and selective functionalization, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.
Industry: It may be used in the synthesis of specialty chemicals or as a precursor for other functionalized carbohydrates
Mécanisme D'action
The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-D-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-L-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-D-talopyranose
Uniqueness
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is unique due to its specific stereochemistry and functional groups. The presence of the fluorine atom at the second position and the amino group at the third position distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
771442-66-1 |
|---|---|
Formule moléculaire |
C6H12FNO3 |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1 |
Clé InChI |
YFKHEYSULUIGHP-DSOBHZJASA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O |
SMILES canonique |
CC1C(C(C(C(O1)O)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


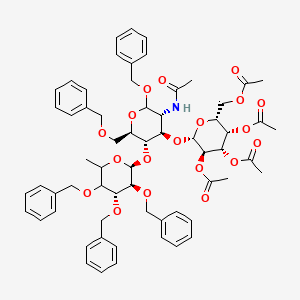
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
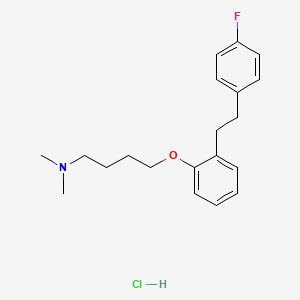
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
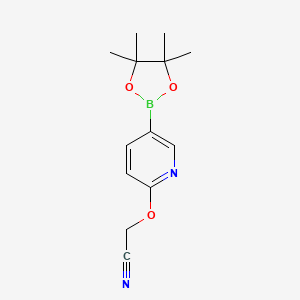
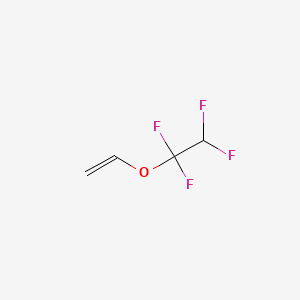
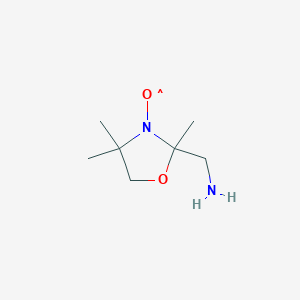
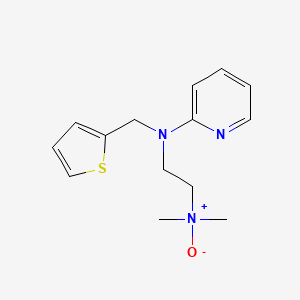
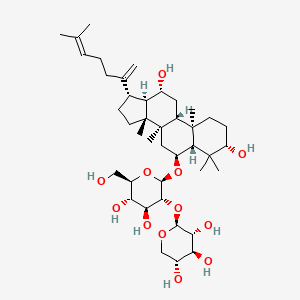
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
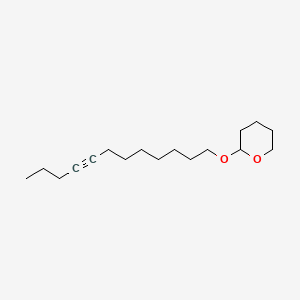
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
